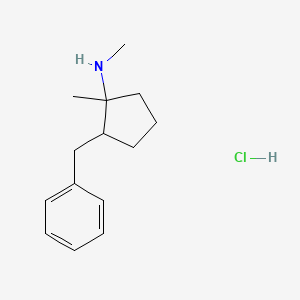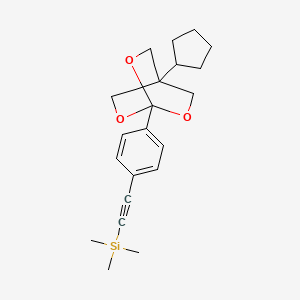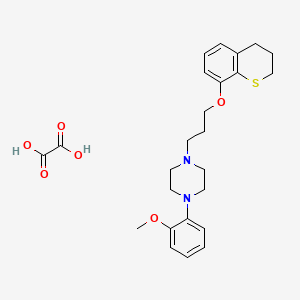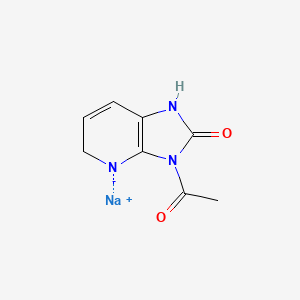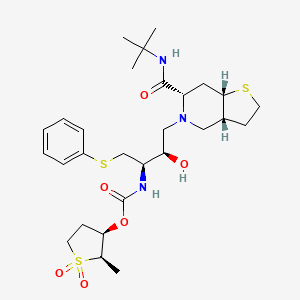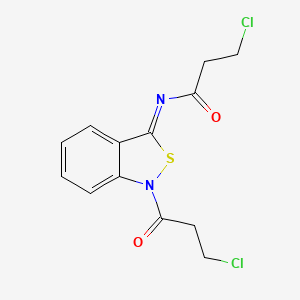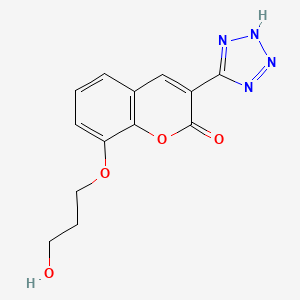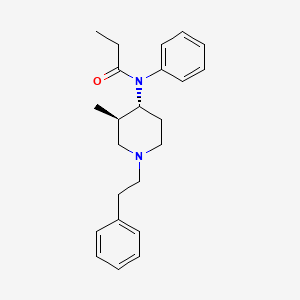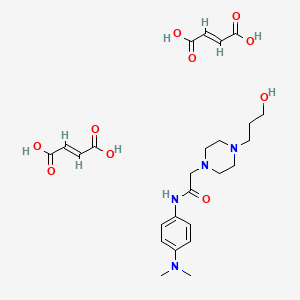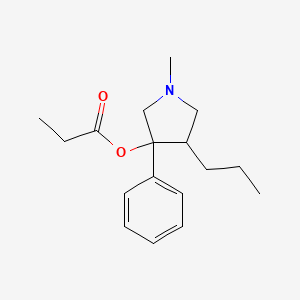
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate is a chemical compound with the molecular formula C14H19NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate typically involves the reaction of 1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol with propionic acid or its derivatives. The reaction is usually carried out under acidic or basic conditions to facilitate the esterification process. Common reagents used in this synthesis include propionyl chloride and anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, ensuring the efficient conversion of reactants to the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-phenyl-3-pyrrolidinyl propionate
- 1-Ethyl-3-pyrrolidinyl (phenyl)methyl propionate
- 1-Methyl-3-pyrrolidinol
- 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine
Uniqueness
1-Methyl-3-phenyl-4-propyl-3-pyrrolidinol propionate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a propionate ester group makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
102280-78-4 |
|---|---|
Formule moléculaire |
C17H25NO2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
(1-methyl-3-phenyl-4-propylpyrrolidin-3-yl) propanoate |
InChI |
InChI=1S/C17H25NO2/c1-4-9-15-12-18(3)13-17(15,20-16(19)5-2)14-10-7-6-8-11-14/h6-8,10-11,15H,4-5,9,12-13H2,1-3H3 |
Clé InChI |
BCZKERQNIHDSQU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CN(CC1(C2=CC=CC=C2)OC(=O)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


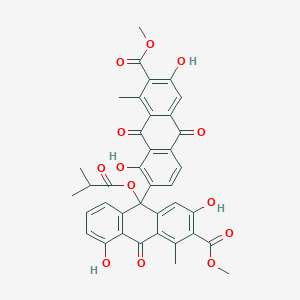
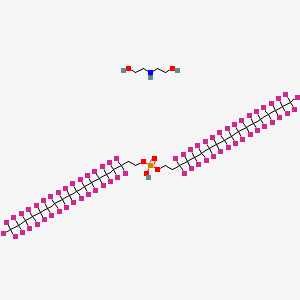
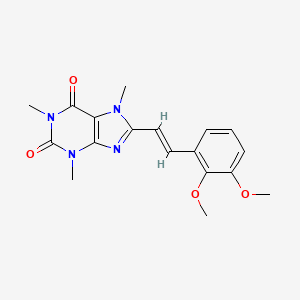
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
